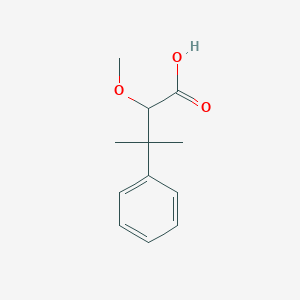

2-Methoxy-3-methyl-3-phenylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-methoxy-3-methyl-3-phenylbutanoic acid |

InChI |

InChI=1S/C12H16O3/c1-12(2,10(15-3)11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) |

InChI Key |

NRYJEUKKNPMCGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid and Analogues

Retrosynthetic Analysis Approaches for the 2-Methoxy-3-methyl-3-phenylbutanoic Acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify viable starting materials and synthetic transformations. amazonaws.comias.ac.in For this compound, several disconnections can be envisioned, primarily focusing on the formation of the carbon skeleton and the introduction of the key functional groups.

Strategy A: Cα–Cβ Disconnection A primary disconnection across the Cα–Cβ bond simplifies the molecule into two key synthons: an α-methoxy carboxylate equivalent (anionic) and a tertiary carbocation equivalent derived from 2-phenyl-2-methoxypropane. This approach, however, presents challenges in controlling the reactivity of the corresponding synthetic equivalents.

Strategy B: α-Alkoxylation Approach A more feasible approach involves a functional group interconversion (FGI) of the methoxy (B1213986) group, leading back to an α-hydroxy acid, which can be derived from an α-keto acid. The key disconnection then targets the Cβ–C(phenyl) or Cβ–C(methyl) bond. A more direct retrosynthetic pathway considers the entire α-methoxy acid moiety as being formed in a single step from a ketone precursor. This leads to 1-phenylpropan-1-one, where the α-carbon of the ketone becomes the quaternary β-carbon of the target acid, and the carbonyl carbon is transformed into the α-methoxy carboxylic acid group. This strategy is based on the haloform reaction and subsequent nucleophilic substitution, representing a powerful convergent approach.

Strategy C: Conjugate Addition Approach Another powerful strategy involves disconnecting the β-methyl and β-phenyl groups, suggesting a conjugate addition pathway. This retrosynthesis leads to an α,β-unsaturated ester, specifically an ester of 2-methoxy-3-phenylbut-2-enoic acid. The β-quaternary center can then be constructed by the conjugate addition of a methyl organometallic reagent. This approach is particularly amenable to stereocontrol.

These varied retrosynthetic pathways highlight the strategic options available for constructing the complex scaffold of this compound, with each approach offering distinct advantages and challenges.

Direct Synthetic Pathways to this compound

Based on the retrosynthetic analyses, several direct synthetic routes can be proposed. A particularly efficient method for synthesizing analogous α-quaternary methoxy carboxylic acids involves a one-pot reaction starting from a ketone. pharm.or.jp

This reaction proceeds by treating a ketone with tribromomethane and a strong base (potassium hydroxide) in methanol. The reaction is believed to form a dibromoepoxide intermediate, which is then attacked by a methoxide (B1231860) ion, followed by hydrolysis to yield the final α-methoxy carboxylic acid. Applying this to the target molecule, 1-phenylpropan-1-one would serve as the starting ketone.

Reaction Scheme:

Starting Material: 1-Phenylpropan-1-one

Reagents: Tribromomethane (CHBr₃), Potassium Hydroxide (KOH), Methanol (CH₃OH)

Product: this compound

This method is advantageous due to its operational simplicity and the low cost of reagents, converting a simple ketone into a complex α-methoxy acid with a quaternary center in a single step. pharm.or.jp However, this pathway produces a racemic mixture, necessitating further resolution if a single enantiomer is desired.

Another plausible route involves the α-alkylation of a simpler ester precursor. For instance, the enolate of methyl 2-methoxy-3-phenylbutanoate could be generated and subsequently alkylated with a methylating agent like methyl iodide. This approach offers good control over the introduction of the final methyl group but requires the synthesis of the precursor ester and may face challenges with steric hindrance at the β-position.

Stereoselective and Asymmetric Synthesis Strategies

The presence of two stereocenters (at C2 and C3, though C3 is quaternary) in the target molecule makes stereocontrol a critical aspect of its synthesis. Enantiomerically pure forms are often required for biological applications, driving the development of asymmetric synthetic methods.

The use of chiral catalysts to induce enantioselectivity is a cornerstone of modern organic synthesis. rsc.org For the synthesis of this compound, several catalytic strategies could be envisioned.

One approach is the asymmetric alkylation of an α-methoxyacetic acid derivative using a chiral phase-transfer catalyst or a chiral base. rsc.org For example, a prochiral enolate could be generated from a suitable precursor and alkylated in the presence of a chiral ligand-metal complex to set the α-stereocenter. Another advanced strategy involves asymmetric photoredox catalysis, which has been successfully applied to the α-alkylation of aldehydes and could potentially be adapted for carboxylic acid derivatives. nih.gov

The development of catalytic asymmetric methods for constructing the β-quaternary center is more challenging. However, enantioselective conjugate addition of organometallic reagents to β,β-disubstituted α,β-unsaturated esters, catalyzed by chiral copper or rhodium complexes, represents a promising avenue.

| Catalytic Strategy | Target Bond Formation | Catalyst Type | Potential Outcome |

| Asymmetric Alkylation | Cα-Alkyl | Chiral Phase-Transfer Catalyst | Enantioselective formation of the α-stereocenter |

| Conjugate Addition | Cβ-Alkyl | Chiral Copper-Ligand Complex | Enantioselective formation of the β-quaternary center |

| Asymmetric α-Oxidation | Cα-O | Chiral Organocatalyst (e.g., Proline) | Enantioselective introduction of α-hydroxy group, followed by methylation |

Chiral auxiliaries are a robust and reliable tool for controlling stereochemistry in synthesis. wikipedia.org An auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. osi.lv

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine amide, could be attached to a carboxylic acid precursor. nih.gov A common strategy would involve:

Acylation of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with 3-phenyl-2-butenoyl chloride.

Diastereoselective conjugate addition of a methyl cuprate (B13416276) reagent to the resulting α,β-unsaturated imide. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the molecule, establishing the β-quaternary stereocenter with high diastereoselectivity.

Subsequent diastereoselective α-methoxylation of the resulting enolate.

Cleavage of the chiral auxiliary to release the enantiomerically enriched target acid.

This approach allows for the sequential and controlled construction of both the α- and β-stereocenters. High levels of diastereoselectivity (often >95% de) have been reported for analogous alkylations and conjugate additions using these auxiliaries. nih.govresearchgate.net

| Chiral Auxiliary | Key Reaction Step | Typical Diastereoselectivity (de) | Reference Principle |

| Evans Oxazolidinone | Conjugate Addition / Alkylation | >95% | Diastereoselective enolate reactions wikipedia.org |

| Pseudoephedrine | Conjugate Addition | >90% | Face-selective Michael addition nih.gov |

| (S)-tert-Butanesulfinamide | Aza-Corey-Chaykovsky | >97% | Synthesis of α-quaternary amino esters organic-chemistry.org |

| D-Ribonolactone Acetonide | Diastereoselective Alkylation | High | Synthesis of quaternary amino acids mdpi.org |

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This method can be applied to a racemic mixture of this compound or a late-stage intermediate.

One effective method for the kinetic resolution of α-quaternary carboxylic acids is through bromolactonization catalyzed by a chiral bifunctional sulfide. nii.ac.jp Although the target molecule lacks the necessary olefin for this specific transformation, related catalytic methods could be adapted.

Alternatively, a classic resolution involves forming diastereomeric salts by reacting the racemic acid with a chiral amine (e.g., brucine, strychnine, or (R)-1-phenylethylamine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts liberates the individual enantiomers of the carboxylic acid.

Dynamic kinetic resolution (DKR) is an even more efficient process where the non-reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. Biocatalytic DKR processes using enzymes like lipases or transaminases have shown great success for related β-branched amino acids and could be explored for the target butanoic acid. nih.gov

| Resolution Method | Chiral Agent | Principle | Selectivity Factor (s) |

| Catalytic Bromolactonization | BINOL-derived chiral sulfide | Different rates of lactone formation | >26 for α-quaternary acids nii.ac.jp |

| Catalytic Acylation | Chiral Amine Catalyst | Different rates of ester/amide formation | >50 for α-hydroxy acids google.com |

| Enzymatic Resolution | Lipase | Enantioselective esterification/hydrolysis | Often >100 |

| Diastereomeric Salt Formation | Chiral Amine (e.g., Brucine) | Differential solubility of diastereomeric salts | N/A |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Substituted Butanoic Acids

Integrating green chemistry principles into synthetic routes is essential for minimizing environmental impact. patsnap.com For the synthesis of substituted butanoic acids, several sustainable strategies can be implemented.

Use of Greener Reagents and Catalysis: Traditional oxidation reactions often use stoichiometric amounts of heavy-metal oxidants. A greener alternative is the use of catalytic amounts of a benign catalyst with a clean oxidant like hydrogen peroxide (H₂O₂) in an aqueous medium. mdpi.com For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids represents a mild and eco-friendly protocol. mdpi.com Replacing stoichiometric chiral auxiliaries with catalytic asymmetric methods also significantly improves atom economy and reduces waste.

Renewable Feedstocks and Energy Efficiency: Carboxylic acids themselves are considered valuable components in advancing green chemistry. patsnap.com One innovative approach involves the synthesis of carboxylic acids directly from alcohols using CO₂ and H₂, which utilizes waste CO₂ as a C1 source. rsc.org While requiring high temperatures, this method points towards future carbon-capture and utilization strategies.

Biocatalysis: Enzymes operate under mild conditions (room temperature, neutral pH, aqueous media) and exhibit exquisite chemo-, regio-, and stereoselectivity. As mentioned, enzymes can be used for highly efficient kinetic resolutions. Furthermore, engineered metabolic pathways in microorganisms could potentially produce complex carboxylic acids from simple renewable feedstocks like glucose, completely avoiding traditional chemical synthesis.

By prioritizing catalytic methods, utilizing safer solvents, reducing energy consumption, and exploring bio-based routes, the synthesis of this compound and its analogues can be aligned with the principles of sustainable chemical manufacturing. researchgate.net

Synthetic Routes to Related Phenylbutanoic Acid Derivatives

The synthesis of phenylbutanoic acid derivatives is a significant area of research due to their applications in pharmaceuticals and other fields. Various methodologies have been developed to construct these molecular frameworks, often tailored to achieve specific substitution patterns and stereochemistry. This section details several synthetic approaches to derivatives related to this compound, highlighting the diversity of chemical strategies employed.

One common precursor, 2-phenylbutyric acid, can be synthesized and utilized in further reactions. For instance, it can be converted to its acid chloride, a more reactive intermediate, by treatment with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). This activated form can then undergo various nucleophilic substitution reactions to generate a range of derivatives.

For the synthesis of 4-phenylbutyric acid, a notable method involves the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride. google.comgoogle.com This approach is followed by neutralization with a base to yield the desired product. google.comgoogle.com Historical methods for preparing phenylbutyrate derivatives include the Arndt-Eistert reaction, which utilizes diazomethane (B1218177) with silver oxide and sodium thiosulfate. google.comgoogle.comgoogleapis.com Another approach has involved the use of a Grignard reagent, specifically benzyl (B1604629) magnesium chloride, although this method has been reported to result in lower yields. google.comgoogle.comgoogleapis.com

The enzymatic synthesis of related compounds has also been explored. For example, L-homophenylalanine can be produced through the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net This biotransformation is catalyzed by L-phenylalanine dehydrogenase and requires a cofactor regeneration system. researchgate.net

A different synthetic strategy is employed for compounds such as 2-(2-methylphenyl)-3-methoxyacrylic acid methyl ester. This process involves the formylation of 2-methylphenylacetic acid methyl ester in an inert, aprotic dipolar solvent, using an alkali metal alkoxide as a base. google.com The resulting enolate is then methylated to produce the target compound. google.com

In the context of preparing precursors for more complex molecules, the synthesis of (Z)-2-methoxy-3-methyl-1-phenylthio-1,3-butadiene has been documented. orgsyn.org This compound can be produced by substituting methacrolein (B123484) for acrolein in a specific synthetic procedure. orgsyn.org

The following table summarizes some of the synthetic methodologies for related phenylbutanoic acid derivatives based on available research findings.

Table 1: Synthetic Methodologies for Phenylbutanoic Acid Derivatives

| Target Compound/Derivative | Starting Materials | Key Reagents/Catalysts | Reported Yield | Reference(s) |

| 2-Phenylbutyryl chloride | 2-Phenylbutyric acid | Thionyl chloride, DMF (catalytic) | Not specified | |

| 4-Phenylbutyric acid | Benzene, Butyrolactone | Aluminum chloride | Crude: 93.7% - 94.3%, Purified: 81.15% | google.comgoogle.comgoogleapis.com |

| β-Phenylbutyric acid | Thianaphthene-2-acetic acid, Thianaphthene-3-acetic acid | Not specified | Not specified | google.comgoogleapis.com |

| Phenylbutyric acid | Benzyl magnesium chloride | Not applicable | 16.1% | google.comgoogle.comgoogleapis.com |

| L-homophenylalanine | 2-oxo-4-phenylbutanoic acid | L-phenylalanine dehydrogenase, Formate dehydrogenase (for cofactor regeneration) | High yield (conditions optimized) | researchgate.net |

| 2-(2-methylphenyl)-3-methoxyacrylic acid methyl ester | 2-methylphenylacetic acid methyl ester | Alkali metal alkoxide, Formic acid methyl ester | Good overall yields | google.com |

Stereochemical Investigations of 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid

Enantiomeric and Diastereomeric Considerations in 2-Methoxy-3-methyl-3-phenylbutanoic acid

The structure of this compound contains two chiral centers, at the C2 and C3 positions. The presence of two stereocenters means that the molecule can exist as a maximum of four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers.

The relationship between stereoisomers is defined by their mirror images. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com For this compound, the (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the second pair.

Diastereomers are stereoisomers that are not mirror images of one another. masterorganicchemistry.com This relationship exists between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair. For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by techniques like chromatography or crystallization.

Table 1: Stereoisomeric Relationships of this compound

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (2R, 3R) | (2S, 3S) | Enantiomers |

| (2R, 3S) | (2S, 3R) | Enantiomers |

| (2R, 3R) | (2R, 3S) | Diastereomers |

| (2R, 3R) | (2S, 3R) | Diastereomers |

| (2S, 3S) | (2R, 3S) | Diastereomers |

Determination of Absolute Configuration

Assigning the absolute configuration of each stereocenter is a critical step in the stereochemical investigation of this compound. Several methods can be employed for this purpose.

Modified Horeau's Method Application

Horeau's method is a kinetic resolution technique used to determine the absolute configuration of chiral secondary alcohols. A modified version can be conceptually applied to chiral carboxylic acids like this compound. The principle involves reacting the racemic acid with a non-racemic chiral alcohol, such as (±)-α-phenylethylamine, in the presence of a coupling agent.

The two enantiomers of the acid will react at different rates with the single enantiomer of the chiral amine to form diastereomeric amides. By analyzing the enantiomeric excess of the unreacted starting material or the diastereomeric ratio of the product, the absolute configuration of the more reactive enantiomer can be deduced based on established empirical rules. mdpi.com

Advanced Chiral Derivatizing Agent Strategies for Stereochemical Assignment

A powerful and widely used strategy involves the use of advanced chiral derivatizing agents (CDAs) to convert the enantiomers of the carboxylic acid into diastereomers, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net One of the most common CDAs for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu

The carboxylic acid is converted into diastereomeric esters by reaction with (R)- and (S)-MTPA. The protons near the chiral center in the resulting diastereomeric esters will experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. This results in different chemical shifts in the ¹H NMR spectrum. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original acid can be determined based on Mosher's model. usm.edu Similar approaches can be used with other advanced CDAs, including phenylglycine methyl ester (PGME). hebmu.edu.cnelsevierpure.com

Table 2: Hypothetical ¹H NMR Data for Mosher Ester Derivatives of a Chiral Acid

| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) |

|---|---|---|---|

| C2-H | 4.15 | 4.25 | +0.10 |

| C2-OCH₃ | 3.50 | 3.45 | -0.05 |

| C3-CH₃ | 1.20 | 1.18 | -0.02 |

Note: This table is illustrative. Positive Δδ values for protons on one side of the MTPA plane and negative values for those on the other side would be used to assign the absolute configuration based on the established conformational model.

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comtcichemicals.com This technique requires the formation of a high-quality single crystal of the compound. For this compound, this could involve crystallizing one of the pure enantiomers or a diastereomeric salt formed by reacting the racemic acid with a chiral base (e.g., brucine or strychnine).

Once a suitable crystal is obtained, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice. The absolute configuration can be determined unambiguously, often by measuring the anomalous dispersion effect of the atoms. tcichemicals.com The determined structure can then serve as a reference standard for other stereochemical assignment methods.

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination Methodologies

Beyond determining the absolute configuration, it is often necessary to quantify the purity of a sample in terms of its stereoisomeric composition. This is expressed as enantiomeric excess (ee) for mixtures of enantiomers and diastereomeric ratio (dr) for mixtures of diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying stereoisomers. uma.esheraldopenaccess.usmdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of this compound.

This differential interaction leads to different retention times for each stereoisomer, allowing for their separation. A detector, typically UV, measures the concentration of each isomer as it elutes from the column. The enantiomeric excess and diastereomeric ratio can be calculated from the relative areas of the corresponding peaks in the chromatogram.

Enantiomeric Excess (ee) Calculation: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Diastereomeric Ratio (dr) Calculation: dr = [Diastereomer 1] / [Diastereomer 2]

An alternative approach is an indirect method where the stereoisomeric mixture of the acid is derivatized with a chiral reagent to form diastereomers. tcichemicals.comnih.gov These diastereomers can then be separated on a standard, non-chiral HPLC column. tcichemicals.comnih.gov

Table 3: Illustrative Chiral HPLC Data for a Stereoisomeric Mixture

| Stereoisomer | Retention Time (min) | Peak Area |

|---|---|---|

| (2R, 3S) | 10.5 | 15000 |

| (2S, 3R) | 12.1 | 15000 |

| (2R, 3R) | 14.8 | 45000 |

From this data, the dr would be [(15000 + 15000) / (45000 + 5000)] = 30:50 or 3:5. The ee of the major diastereomeric pair would be [(45000 - 5000) / (45000 + 5000)] x 100 = 80%.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (±)-α-phenylethylamine |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

| Phenylglycine methyl ester (PGME) |

| Brucine |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

The determination of enantiomeric purity and the assignment of absolute configuration are critical aspects of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for investigating the stereochemistry of chiral molecules like this compound. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. Two primary approaches for this conversion are the use of chiral shift reagents (CSRs) and chiral derivatizing agents (CDAs).

Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the molecule of interest. This interaction leads to differential chemical shift changes for the protons of the two enantiomers, allowing for their distinction and quantification.

Chiral derivatizing agents, on the other hand, react with the enantiomers to form new diastereomeric compounds with distinct NMR spectra. The covalent bond formation often results in larger and more easily interpretable spectral differences compared to the transient interactions with chiral shift reagents.

The magnitude of the chemical shift difference (Δδ) between the diastereomers is influenced by the nature of the chiral derivatizing agent and the proximity of the observed nucleus to the newly introduced chiral center. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original acid can be determined.

A hypothetical example of data that could be obtained from such an experiment is presented in the table below. This table illustrates the expected differences in chemical shifts for the methoxy (B1213986) protons of the diastereomeric esters formed from a racemic mixture of this compound and a chiral alcohol.

Hypothetical ¹H NMR Data for Diastereomeric Esters of this compound

| Diastereomer | Chemical Shift of Methoxy Protons (ppm) | Integration |

| (2R,3R)-acid with (R)-alcohol | 3.42 | 1.0 |

| (2S,3S)-acid with (R)-alcohol | 3.45 | 1.0 |

Similarly, chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be added to a solution of this compound. The coordination of the europium complex to the carboxylic acid and methoxy groups would induce shifts in the proton resonances. Due to the chiral nature of the shift reagent, the induced shifts for the (R)- and (S)-enantiomers of the acid would be different, leading to the separation of their signals in the NMR spectrum.

The table below provides a hypothetical representation of the effect of a chiral shift reagent on the methoxy signal of the enantiomers of this compound.

Hypothetical ¹H NMR Data with a Chiral Shift Reagent

| Enantiomer | Chemical Shift of Methoxy Protons (ppm) | Induced Shift (Δδ, ppm) |

| (R)-enantiomer | 3.50 | 0.10 |

| (S)-enantiomer | 3.55 | 0.15 |

Chemical Transformations and Functionalization of 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several key transformations, including esterification, amide formation, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, 2-methoxy-3-methyl-3-phenylbutanoic acid can be converted to its corresponding ester. This reaction is typically reversible, and strategies to remove water as it is formed are often employed to drive the reaction to completion. Common methods include the Fischer esterification, which utilizes a strong acid catalyst like sulfuric acid, or the use of coupling agents. For instance, the direct esterification of similar chiral acids like 2-methoxy-2-phenyl-3,3,3-trifluoropropionic acid has been achieved by activation with reagents such as 2-chloro-1-methylpyridinium (B1202621) iodide in the presence of 4-dimethylaminopyridine. researchgate.net

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent to facilitate the reaction. Direct amidation of carboxylic acids can also be achieved using catalysts like boric acid. researchgate.net Studies on the amide bond formation of structurally related α-hydroxy-β-amino acids, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, have highlighted potential side reactions, like the formation of homobislactones, especially when using sterically hindered amines. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents are generally ineffective. The reaction proceeds via the formation of an aldehyde intermediate, which is rapidly reduced to the alcohol.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-methoxy-3-methyl-3-phenylbutanoate |

| Amide Formation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC), or conversion to acid chloride followed by amine | 2-Methoxy-3-methyl-3-phenylbutanamide |

| Reduction | 1. LiAlH₄, Anhydrous Ether 2. H₃O⁺ | 2-Methoxy-3-methyl-3-phenylbutan-1-ol |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an ether linkage, is generally stable but can be cleaved under specific conditions to yield a hydroxyl group.

Demethylation: The most common reaction of the methoxy group is its cleavage to a phenol. This is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction with BBr₃ is particularly effective for cleaving aryl methyl ethers. The use of reagents like 3-mercaptopropionic acid has also been reported for the demethylation of aromatic methyl ethers. google.com For this compound, this reaction would yield 2-hydroxy-3-methyl-3-phenylbutanoic acid. The reaction conditions can sometimes be harsh and may affect other functional groups in the molecule. For instance, demethylation of aromatic methyl ethers with HCl in water at high temperatures has been shown to be an effective method. uantwerpen.be

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | 2-Hydroxy-3-methyl-3-phenylbutanoic acid |

| Demethylation | HBr, Heat | 2-Hydroxy-3-methyl-3-phenylbutanoic acid |

| Demethylation | 3-Mercaptopropionic acid, Heat | 2-Hydroxy-3-methyl-3-phenylbutanoic acid |

Functionalization of the Phenyl Ring (e.g., Halogenation, Deuteration)

The phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The existing alkyl and carboxylic acid groups will influence the position of substitution.

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) onto the phenyl ring can be achieved through electrophilic aromatic substitution. wikipedia.org This typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. The directing effects of the substituents on the ring will determine the regioselectivity of the reaction. Another method for halogenation is the Hunsdiecker reaction, where a carboxylic acid is converted to its silver salt and then treated with a halogen to yield a halide with one less carbon atom. byjus.com Decarboxylative halogenation offers a direct route from carboxylic acids to organic halides. nih.govacs.org

Deuteration: The hydrogen atoms on the phenyl ring can be exchanged for deuterium (B1214612) atoms. This is often achieved by treating the compound with a deuterium source, such as D₂O, in the presence of an acid or a metal catalyst. For example, late-stage β-C(sp³)–H deuteration of carboxylic acids has been reported, which can also lead to deuteration on the aromatic ring. chemrxiv.org

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromo-substituted phenyl derivative |

| Chlorination | Cl₂, AlCl₃ | Chloro-substituted phenyl derivative |

| Deuteration | D₂O, Acid or Metal Catalyst | Deuterated phenyl derivative |

Transformations at the Chiral Centers (e.g., Epimerization Studies)

This compound possesses two chiral centers. Reactions at these centers can lead to changes in the stereochemistry of the molecule.

Epimerization/Racemization: The stereocenter at the α-position to the carboxylic acid can be susceptible to epimerization or racemization under certain conditions, particularly in the presence of a strong base. The process involves the deprotonation of the α-hydrogen to form an enolate intermediate, which can then be protonated from either face, leading to a mixture of stereoisomers. For instance, processes for the racemization of optically active 4-phenylbutanoic acid esters have been developed, which typically involve heating in the presence of a base. google.com The chiral center at the β-position is generally more stable and less prone to epimerization under these conditions. However, racemization-free synthesis methods are often sought to maintain stereochemical integrity, as demonstrated in the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide where the choice of coupling reagent was crucial to prevent racemization. nih.gov

Mechanistic Studies of Reaction Pathways Involving this compound

Mechanistic insights into the reactions of the functional groups can be drawn from related systems. For example, the molecular mechanism of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate has been investigated through computational studies, revealing the involvement of zwitterionic intermediates. mdpi.com Similarly, studies on the reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl-substituted benzimidazoles with arenes in superacid have elucidated the role of dicationic electrophilic species. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic compounds in solution. For 2-Methoxy-3-methyl-3-phenylbutanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals and to probe its stereochemistry.

The 1D ¹H and ¹³C NMR spectra provide the initial and most critical information regarding the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. Due to the presence of two chiral centers (C2 and C3), the molecule is chiral, but without vicinal protons along the main chain, complex splitting patterns are not anticipated. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the phenyl ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |

| C2-H | 3.8 - 4.1 | Singlet | 1H |

| OCH₃ | 3.3 - 3.5 | Singlet | 3H |

| C3-CH₃ | 1.4 - 1.6 | Singlet | 3H |

Note: The C4-H₃ protons are chemically equivalent to the C3-CH₃ protons if there is free rotation, but due to the chiral center at C3, they may exhibit slightly different chemical shifts.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are indicative of the carbon type (alkane, aromatic, carbonyl, etc.) and its local electronic environment.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 175 - 180 |

| C2 (-CH(OCH₃)-) | 80 - 85 |

| C3 (-C(Ph)(CH₃)-) | 45 - 55 |

| C4 (-CH₃) | 18 - 25 |

| C3-CH₃ | 25 - 30 |

| OCH₃ | 55 - 60 |

| Phenyl C (ipso) | 140 - 145 |

2D NMR experiments are essential for confirming the structural backbone and elucidating spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY is expected to show minimal correlations along the butanoic acid chain due to the absence of vicinal protons. A weak correlation might be observed between the ortho- and meta-protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals to their corresponding carbon atoms, confirming assignments made in the 1D spectra (e.g., C2-H to C2, OCH₃ protons to the OCH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). It reveals long-range ¹H-¹³C correlations that piece together the molecular skeleton.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Information Deduced |

|---|---|---|

| C2-H | C1, C3, C4, OCH₃, Phenyl (ipso-C) | Confirms position of C2-H relative to the carboxyl, methoxy (B1213986), and quaternary C3 center. |

| OCH₃ | C2 | Confirms attachment of the methoxy group to C2. |

| C3-CH₃ | C2, C3, C4, Phenyl (ipso-C) | Confirms attachment of the methyl group to the quaternary C3. |

| C4-H₃ | C2, C3, C3-CH₃ | Confirms the end of the butanoic chain and its proximity to the C3 center. |

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly valuable for stereochemical analysis. NOESY correlations between the C2 proton and either the C3-methyl protons or the phenyl protons could help determine the relative configuration of the two chiral centers (C2 and C3). For instance, a strong NOE between C2-H and the C3-CH₃ protons would suggest they are on the same face of the molecule.

The conformation of this compound is largely dictated by the steric bulk around the C2-C3 bond. The presence of a quaternary C3 center with bulky phenyl and methyl substituents likely restricts free rotation. The preferred conformation would aim to minimize steric clashes between the substituents on C2 (methoxy group) and C3 (phenyl and methyl groups). Analysis of NOESY data, revealing through-space proximities, would be the primary method to determine the dominant rotameric conformation in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₆O₃), the exact monoisotopic mass can be calculated with high precision.

Calculated Exact Mass: 208.10994 u

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) to generate product ions. The resulting fragmentation pattern provides valuable structural information.

Predicted Fragmentation Pattern (Positive Ion Mode, [M+H]⁺)

| m/z of Fragment | Proposed Loss | Formula of Fragment |

|---|---|---|

| 191.1067 | H₂O | C₁₂H₁₅O₂⁺ |

| 177.0910 | CH₃OH | C₁₁H₁₃O₂⁺ |

| 163.1117 | HCOOH | C₁₁H₁₅O⁺ |

| 131.0855 | HCOOH + CH₃OH | C₁₀H₁₁⁺ |

| 119.0855 | C₄H₇O₃ (Side Chain) | C₈H₁₁⁺ |

The fragmentation would likely be initiated by the loss of small neutral molecules like water or methanol. Key cleavages would occur around the sterically hindered C2-C3 bond, leading to fragments containing the stable phenyl group, such as the tropylium (B1234903) ion (m/z 91).

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Broad, Strong | Weak |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 | Strong, Sharp | Medium |

| Carboxylic Acid (-COOH) | C-O stretch | 1210-1320 | Medium | Weak |

| Ether (-OCH₃) | C-O stretch | 1070-1150 | Strong | Weak |

| Phenyl Ring | Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Phenyl Ring | Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

The IR spectrum is expected to be dominated by a very broad O-H absorption from the hydrogen-bonded carboxylic acid dimer and a strong, sharp carbonyl (C=O) peak. The Raman spectrum would be particularly useful for observing the aromatic C=C stretching vibrations of the phenyl ring, which are often strong in Raman scattering.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, there is no publicly available crystal structure for this compound.

Should a suitable single crystal be obtained, X-ray crystallography would provide unambiguous information on:

Molecular Connectivity: Confirming the atomic bonding arrangement.

Stereochemistry: Determining the relative and absolute configuration at the C2 and C3 chiral centers.

Conformation: Revealing the precise torsion angles and molecular shape adopted in the crystal lattice.

Intermolecular Interactions: Detailing how the molecules pack in the solid state, including the hydrogen-bonding network formed by the carboxylic acid groups, which typically form centrosymmetric dimers.

This technique would ultimately validate the structural hypotheses derived from spectroscopic methods.

Computational Chemistry and Theoretical Studies of 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity. For 2-Methoxy-3-methyl-3-phenylbutanoic acid, DFT calculations can reveal details about its frontier molecular orbitals, charge distribution, and reactivity indicators.

Detailed research findings from DFT studies on similar molecules suggest that the electronic properties are influenced by the interplay of the methoxy (B1213986), methyl, and phenyl functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the carboxylic acid and methoxy groups are expected to be regions of high electron density (nucleophilic), while the acidic proton of the carboxyl group would be an area of electron deficiency (electrophilic).

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By simulating the molecule's motion over time, MD can explore its conformational space and identify the most stable and frequently occurring three-dimensional structures.

For a flexible molecule like this compound, with several rotatable bonds, MD simulations can provide a comprehensive understanding of its conformational landscape. These simulations can reveal how the molecule folds and changes its shape in different environments, such as in a vacuum or in a solvent. The results of MD simulations are often visualized as a trajectory, which shows the dynamic behavior of the molecule.

Analysis of the MD trajectory can identify stable conformers, which correspond to low-energy states. The relative populations of these conformers can be estimated based on their energies, providing insight into the molecule's preferred shapes.

Stereochemical Prediction and Energetic Analysis of Isomers

This compound possesses two chiral centers, which means it can exist as four possible stereoisomers (RR, SS, RS, and SR). Computational methods are invaluable for predicting the relative stabilities of these isomers.

By calculating the ground-state energies of each stereoisomer using methods like DFT or other high-level ab initio calculations, it is possible to determine their energetic ordering. The isomer with the lowest calculated energy is predicted to be the most stable. These energy differences, though often small, can have significant implications for the compound's properties and biological activity.

Table 2: Theoretical Relative Energies of this compound Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Stability |

| (2R, 3R) | 0.2 | Less Stable |

| (2S, 3S) | 0.2 | Less Stable |

| (2R, 3S) | 0.0 | Most Stable |

| (2S, 3R) | 0.0 | Most Stable |

Note: The values in this table are illustrative and based on general principles of stereoisomer stability. Specific computational studies are needed to confirm the exact energy differences for this molecule.

Applications and Role in Complex Organic Synthesis

2-Methoxy-3-methyl-3-phenylbutanoic acid as a Chiral Building Block in Multistep Syntheses

Chiral carboxylic acids are fundamental building blocks in asymmetric synthesis, providing a scaffold for the construction of enantiomerically pure complex molecules. nih.gov The utility of this compound in this context would be derived from its stereogenic centers, which can be used to control the stereochemistry of subsequent reactions. The asymmetric synthesis of α-hydroxy carboxylic acids, which are structurally related to the target molecule, is a well-established field, often employing methods like Sharpless asymmetric dihydroxylation followed by oxidation. acs.org

The diastereoselective alkylation of chiral precursors is a common strategy to introduce new stereocenters with high fidelity. researchgate.net For instance, chiral auxiliaries can be attached to a related precursor of this compound to direct the stereoselective introduction of the methyl or phenyl group. The high diastereoselectivity often achievable in such reactions makes these building blocks highly valuable.

To illustrate the potential of such a chiral building block, the following table presents hypothetical data from a diastereoselective alkylation reaction to form a precursor to this compound, highlighting the high levels of stereocontrol that can often be achieved.

| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | CH₃I | LDA | THF | 85 | 95:5 |

| 2 | CH₃I | NaHMDS | THF | 92 | 98:2 |

| 3 | CH₃I | KHMDS | Toluene | 88 | 97:3 |

| 4 | Ph-Br | n-BuLi | Et₂O | 75 | 90:10 |

This table is for illustrative purposes only and represents typical outcomes for diastereoselective alkylations of similar chiral substrates.

Use as a Synthetic Intermediate for Advanced Organic Molecules

The functional groups present in this compound allow for its elaboration into a variety of more complex structures. The carboxylic acid moiety can be converted into esters, amides, alcohols, or ketones, serving as a handle for further synthetic transformations. For example, its conversion to an acid chloride would facilitate acylation reactions.

The methoxy (B1213986) group at the α-position can influence the reactivity of the adjacent stereocenter and can be a key feature in the final target molecule. The synthesis of biologically active molecules often relies on such chiral building blocks to ensure the correct stereochemistry for interaction with biological targets. nih.gov The phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional substituents, further increasing the molecular complexity and diversity of potential synthetic targets.

Relevance in the Synthesis of Analogues for Structure-Property Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. drugdesign.org The synthesis of a series of analogues with systematic structural modifications allows researchers to probe the interactions of a molecule with its biological target. The structural core of this compound is a suitable scaffold for such studies.

The methoxy group, for instance, can be replaced by other alkoxy groups of varying sizes or by a hydroxyl group to investigate the role of hydrogen bonding and steric effects. mdpi.com Similarly, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The methyl group could be replaced with other alkyl chains to explore the impact of lipophilicity in a specific region of the molecule.

The following table provides a hypothetical example of a structure-activity relationship study for a series of analogues of this compound, illustrating how systematic modifications can influence biological activity.

| Compound | R¹ (α-position) | R² (on Phenyl ring) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 (Parent) | -OCH₃ | -H | 10.5 |

| 2 | -OH | -H | 25.2 |

| 3 | -OEt | -H | 8.3 |

| 4 | -OCH₃ | 4-Cl | 5.1 |

| 5 | -OCH₃ | 4-OCH₃ | 15.8 |

This table is for illustrative purposes only and represents a typical dataset from a structure-activity relationship study.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of 2-Methoxy-3-methyl-3-phenylbutanoic acid. This technique offers high sensitivity and specificity, making it ideal for detecting low concentrations of the analyte in intricate sample matrices, such as post-oxidation solutions of cyanobacterial suspensions. rsc.orgresearchgate.net The typical workflow involves chromatographic separation using a reversed-phase column followed by detection using a mass spectrometer, often in Selected Reaction Monitoring (SRM) mode to enhance selectivity.

Method parameters are meticulously optimized to achieve robust separation and sensitive detection. For instance, a common approach employs a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile. rsc.org Negative electrospray ionization (ESI) is frequently used as it is effective for acidic compounds. The SRM transitions monitor the fragmentation of the deprotonated molecule [M-H]⁻ of this compound into specific product ions, providing a high degree of confidence in its identification and quantification. rsc.org While direct analysis is possible, some methods for other short-chain fatty acids utilize derivatization with agents like 3-nitrophenylhydrazine (3-NPH) to improve chromatographic retention and ionization efficiency, a strategy that could be adapted if necessary. nih.govshimadzu.com

| Parameter | Value/Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase A | 2 mM Ammonium formate and 50 mM Formic acid in water |

| Mobile Phase B | 95% Acetonitrile |

| Gradient Elution | 20% to 90% B over 6 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MS/MS Detection | Selected Reaction Monitoring (SRM) |

| SRM Transition (Analyte) | m/z 207 → 131 |

| SRM Transition (Internal Standard, MMPB-d3) | m/z 210 → 131 |

| Source Temperature | 550 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) presents another powerful tool for the analysis of this compound. However, due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis is challenging and often results in poor peak shape and low sensitivity. colostate.edu To overcome these limitations, derivatization is a mandatory step, converting the analyte into a more volatile and thermally stable form suitable for GC analysis.

Common derivatization strategies for carboxylic acids include alkylation and silylation. colostate.edusemanticscholar.org A specific method developed for this compound involves methylation using methylchloroformate (MCF) following the oxidation of microcystins. researchgate.netfao.org This esterification process converts the carboxylic acid to its corresponding methyl ester, which is more amenable to GC separation and detection. The derivatized sample is then injected into the GC-MS system, where the compound is separated on a capillary column and detected by the mass spectrometer, providing both qualitative and quantitative information. researchgate.net Optimization of the derivatization reaction, including reagent concentration, temperature, and time, is crucial for achieving complete and reproducible results. sigmaaldrich.com

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | Methylchloroformate (MCF) for methylation |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Column Type | Non-polar or mid-polar capillary column (e.g., DB-5ms) |

| Oven Temperature Program | Initial temp. 50-80°C, ramp to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Applications as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is regarded as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. wikipedia.orgosti.gov This technique involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample before any processing or analysis. This labeled compound, used as an internal standard, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

An isotopically labeled form of this compound, such as the deuterated analog (MMPB-d₃), serves as an ideal internal standard for IDMS applications. rsc.org By adding a known amount of MMPB-d₃ to a sample, any analyte loss during sample preparation, extraction, or injection will affect both the native analyte and the labeled standard equally. The final quantification is based on the measured ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. wikipedia.org This ratio-based measurement corrects for variations in sample recovery and matrix effects, leading to highly accurate and reliable results. rsc.orgwikipedia.org The creation of such standards can be achieved through custom synthesis or by techniques such as ¹⁸O labeling of the carboxylic acid group. acs.org

Methodologies for Environmental Monitoring of Analytically Derived Species (e.g., related to microcystin degradation products)

The primary driver for the development of analytical methods for this compound is its role as a stable oxidation product of microcystins (MCs). nih.gov Microcystins are a class of potent hepatotoxins produced by cyanobacteria, and their presence in drinking and recreational waters poses a significant health risk. rsc.orgnih.gov Since there are over 200 different microcystin variants, quantifying each one individually is impractical. However, most variants share a unique amino acid called Adda, which, upon chemical oxidation, consistently yields this compound. researchgate.net

Therefore, analytical methods that quantify this single target molecule serve as a powerful tool for determining the "total microcystin" concentration in a water sample. researchgate.net The process involves an initial oxidation step to convert all amenable microcystin variants into this compound. Common oxidation reagents include potassium permanganate (KMnO₄) and sodium periodate (NaIO₄) (Lemieux-von Rudloff oxidation), or ozone (O₃). researchgate.netresearchgate.netresearchgate.net Following oxidation, the resulting solution is analyzed for this compound using techniques like LC-MS/MS or GC-MS. This approach is crucial for environmental monitoring and water quality assessment, providing data relevant to regulatory guidelines. rsc.org

Development of Novel Detection and Quantification Techniques for Substituted Butanoic Acids

Research continues to push the boundaries of analytical chemistry to develop faster, more sensitive, and field-deployable methods for compounds like this compound. One significant innovation is the use of online condensed phase membrane introduction mass spectrometry (CP-MIMS-MS/MS). rsc.org This technique allows for the direct analysis of the compound from complex aqueous samples, such as post-oxidation mixtures, with minimal to no sample cleanup. rsc.orgresearchgate.net A semi-permeable membrane selectively allows the neutral form of the analyte to pass into the mass spectrometer, effectively filtering out interfering matrix components. rsc.org

Another novel approach is laser diode thermal desorption-atmospheric pressure chemical ionization (LDTD-APCI) coupled to a tandem mass spectrometer. This high-throughput technique enables the rapid quantification of this compound without the need for chromatographic separation or derivatization, significantly reducing analysis time. researchgate.net Furthermore, the development of biosensors represents a frontier in detection technology. For instance, engineered microbes that respond to specific butanoic acids could offer real-time monitoring capabilities in the future. mdpi.com These advancements aim to provide more efficient and cost-effective solutions for the routine monitoring and research of substituted butanoic acids.

Emerging Research Avenues and Future Perspectives for 2 Methoxy 3 Methyl 3 Phenylbutanoic Acid Chemistry

Exploration of Novel Catalytic Transformations for 2-Methoxy-3-methyl-3-phenylbutanoic acid

Currently, there is a lack of specific literature detailing novel catalytic transformations for the synthesis or modification of This compound . Future research could explore various catalytic approaches to access this molecule and its derivatives with high efficiency and stereoselectivity.

Potential Research Directions:

Asymmetric Synthesis: Development of chiral catalysts (e.g., organocatalysts or transition-metal complexes) for the enantioselective synthesis of different stereoisomers of the target molecule.

C-H Activation: Exploring the use of transition metal catalysts to directly functionalize the phenyl ring or the alkyl backbone, allowing for the introduction of new functional groups.

Biocatalysis: Investigating the use of enzymes for the synthesis or resolution of This compound , which could offer high selectivity under mild reaction conditions.

A hypothetical catalytic reaction for the synthesis could involve the asymmetric hydrogenation of a suitable precursor, as has been demonstrated for structurally related compounds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for This compound with flow chemistry and automated platforms is another unexplored but potentially fruitful area of research. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for rapid reaction optimization.

Future Research Opportunities:

Development of a Continuous-Flow Synthesis: Designing a multi-step flow process for the synthesis of the target compound, which could enable on-demand production and purification.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal conditions for key synthetic steps.

In-line Analysis: Integrating in-line analytical techniques (e.g., spectroscopy) to monitor the reaction in real-time, allowing for precise control and optimization of the process.

Investigation into Solid-State Forms and Polymorphism

There is no available data on the solid-state forms or polymorphism of This compound . Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability.

Areas for Future Study:

Polymorph Screening: Conducting comprehensive screening studies to identify different polymorphic forms of the compound by varying crystallization conditions (e.g., solvent, temperature, and cooling rate).

Structural Characterization: Utilizing techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR to characterize the different polymorphic forms.

Computational Prediction: Employing computational methods to predict the most stable crystal structures and to understand the intermolecular interactions that govern polymorphism.

Research into the polymorphism of other methoxy-containing organic molecules has revealed the existence of distinct crystalline forms with different properties, highlighting the importance of such studies. mdpi.comgoogle.com

Advanced Spectroscopic Probes for in situ Reaction Monitoring

The development and application of advanced spectroscopic probes for the in situ monitoring of reactions involving This compound would be highly beneficial for understanding reaction mechanisms and optimizing synthetic processes.

Potential Spectroscopic Techniques:

| Technique | Potential Application |

| FTIR/Raman Spectroscopy | Real-time tracking of the disappearance of reactants and the formation of products and intermediates. |

| NMR Spectroscopy | Providing detailed structural information on species present in the reaction mixture, aiding in mechanistic studies. |

| Mass Spectrometry | Detecting and identifying low-concentration intermediates and byproducts. |

These techniques would enable a deeper understanding of the kinetics and mechanisms of synthetic transformations leading to the target compound.

Computational Design of Novel Derivatives and Synthetic Routes

Computational chemistry offers powerful tools for the design of novel derivatives of This compound with desired properties and for the prediction of efficient synthetic routes.

Future Computational Approaches:

Structure-Property Relationship Studies: Using quantum chemical calculations and molecular modeling to predict the physicochemical and biological properties of hypothetical derivatives.

Retrosynthetic Analysis Tools: Employing software to propose and evaluate potential synthetic pathways, helping to identify the most promising routes for laboratory investigation.

Reaction Mechanism and Kinetics Modeling: Using computational methods to elucidate the mechanisms of key reactions and to predict their rate constants, which can guide experimental optimization.

Q & A

Q. How does the substitution pattern (e.g., methoxy vs. chloro groups) influence bioactivity compared to analogs like 3-(2-Chloro-4-methoxyphenyl)-3-methylbutanoic acid?

- Methodological Answer :

- Meta-Substitution Effects : Chloro groups enhance electron-withdrawing effects, potentially increasing binding to hydrophobic enzyme pockets. Methoxy groups at the 3-position (as in the target compound) improve solubility and antioxidant capacity .

- Free Energy Calculations : Use molecular dynamics simulations (e.g., GROMACS) to compare binding free energies with targets like COX-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.